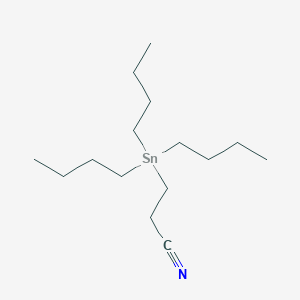

3-Tributylstannylpropanenitrile

Description

The exact mass of the compound 3-Tributylstannylpropanenitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202971. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Tributylstannylpropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Tributylstannylpropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-tributylstannylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H4N.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1-2H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMBKDJLAGVMJNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00308295 | |

| Record name | 3-tributylstannylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5827-70-3 | |

| Record name | NSC202971 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-tributylstannylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthesis of 3 Tributylstannylpropanenitrile

Established Synthetic Pathways to Stannylalkane Nitriles

The formation of stannylalkane nitriles has traditionally been approached through several reliable methods, primarily involving the reaction of organotin precursors with suitable nitrile-containing substrates. These pathways, while effective, often present challenges related to reaction conditions and substrate scope.

Approaches from Tin-Halogen Precursors and Alkylation Reactions

A foundational method for creating C-Sn bonds involves the use of organotin halides, which can be alkylated using organometallic reagents like Grignard or organoaluminum compounds. lupinepublishers.comwikipedia.org Industrially, the alkylation of tin tetrachloride (SnCl4) is a common practice. lupinepublishers.com For the synthesis of a specific stannylalkane nitrile, a halo-substituted propanenitrile could theoretically be coupled with a tributyltin nucleophile. However, direct alkylation of metallic tin or tin halides with alkyl halides is also a viable route. rjpbcs.com

The "Kocheshkov comproportionation" reaction provides another avenue, where a tetraorganotin compound reacts with a tin halide to yield mixed organotin halides. wikipedia.org These resulting organotin halides can then be further functionalized. For instance, the reaction of an alkyl halide with a tin-sodium alloy can produce alkyltin compounds. lupinepublishers.comlupinepublishers.com

| Reagent 1 | Reagent 2 | Product Type | Reference |

| Tin Halide (e.g., SnCl4) | Grignard Reagent (RMgX) | Tetraorganotin (R4Sn) | lupinepublishers.comwikipedia.org |

| Tin Halide (e.g., SnCl4) | Organoaluminum Compound | Alkyltin Halide | lupinepublishers.comlupinepublishers.com |

| Metallic Tin | Alkyl Halide | Organotin Halide | rjpbcs.com |

| Tetraorganotin (R4Sn) | Tin Halide (SnCl4) | Organotin Halide (R3SnCl) | wikipedia.org |

| Tin-Sodium Alloy | Alkyl Halide | Alkyltin Compound | lupinepublishers.comlupinepublishers.com |

Direct Synthesis Routes Involving Organotin Hydrides and Unsaturated Nitriles

A more direct and often more efficient method for the synthesis of β-stannylnitriles is the hydrostannylation of α,β-unsaturated nitriles. wikipedia.orgmdpi.com This reaction involves the addition of an organotin hydride, such as tributyltin hydride (Bu3SnH), across the carbon-carbon double bond of an unsaturated nitrile. wikipedia.org The reaction can proceed under free-radical conditions, but the use of palladium catalysts has significantly enhanced its synthetic utility by improving control over stereochemistry and regiochemistry. wikipedia.org

The addition of triorganostannyl anions to α,β-unsaturated nitriles also presents a viable route to β-stannylnitriles. mdpi.com These reactions have been shown to proceed with high diastereoselectivity. mdpi.com For example, the reaction with acrylonitrile (B1666552) can lead to the desired adduct in good yield. mdpi.com However, the presence of substituents on the double bond can hinder the reaction. mdpi.com

Another approach involves the conjugate reduction of α,β-unsaturated ketones catalyzed by an organotin hydride, which could be adapted for unsaturated nitriles. organic-chemistry.org

Development of Novel Synthetic Strategies

The field of organotin chemistry is continually evolving, with a focus on developing more efficient, selective, and environmentally benign synthetic methods.

Catalytic Approaches for Carbon-Tin Bond Formation

Catalysis plays a crucial role in modern organic synthesis, and the formation of C-Sn bonds is no exception. Transition metal catalysts, particularly those based on palladium, have been instrumental in developing new stannylation reactions. wikipedia.orgacs.orgacs.org For instance, palladium-catalyzed stannylation of indole (B1671886) derivatives has been achieved in good yields. acs.org Nickel-catalyzed reactions have also shown promise in forming C-Sn bonds through C-H functionalization. acs.org

Copper-catalyzed reactions are also gaining traction as a more cost-effective alternative to palladium for certain cross-coupling reactions to form carbon-carbon, carbon-sulfur, and carbon-nitrogen bonds. rsc.org The hydroalumination of allenes catalyzed by copper, followed by cyanation, provides a route to β,γ-unsaturated nitriles. beilstein-journals.org Furthermore, electrocatalysis is emerging as a sustainable method for forming C-N bonds, which could potentially be applied to the synthesis of complex nitrile-containing molecules. acs.orgrsc.org

Ligand-Accelerated Methodologies in Stannylation Reactions

The choice of ligand in a catalytic system can significantly influence the rate and selectivity of a reaction. youtube.comyoutube.com In the context of palladium-catalyzed stannylation, ligands such as phosphines are commonly employed. wikipedia.orgacs.org The trans effect, which describes the influence of a ligand on the rate of substitution of the ligand trans to it, is a key principle in understanding and designing ligand-accelerated reactions. youtube.com The development of new ligands continues to be an active area of research aimed at improving the efficiency of catalytic stannylation processes.

Innovations in Atom-Economy and Step-Economy Syntheses

The principles of green chemistry, particularly atom economy and step economy, are increasingly guiding synthetic strategy. numberanalytics.comjocpr.comprimescholars.comwikipedia.orgnih.gov Atom economy focuses on maximizing the incorporation of reactant atoms into the final product, thereby minimizing waste. numberanalytics.comjocpr.comprimescholars.comwikipedia.org Reactions like the Diels-Alder reaction are highly atom-economical. nih.gov

Step economy aims to reduce the number of synthetic steps required to reach a target molecule. nih.gov The development of one-pot syntheses and catalytic cascade reactions are key to improving step economy. For instance, a one-pot synthesis of nitriles from aldehydes has been developed. organic-chemistry.org Biocatalytic approaches, such as the use of aldoxime dehydratases, offer a sustainable and cyanide-free route to nitriles from readily available aldehydes. nih.govresearchgate.net These enzymatic methods have the potential to be applied to the synthesis of a wide range of nitrile products. nih.gov

| Innovation | Description | Key Benefit(s) |

| Catalytic C-H Stannylation | Direct conversion of C-H bonds to C-Sn bonds using catalysts like nickel. acs.org | Reduces the need for pre-functionalized starting materials. |

| Ligand-Accelerated Catalysis | Use of specific ligands to enhance the rate and selectivity of stannylation reactions. youtube.comyoutube.com | Improved reaction efficiency and control. |

| Atom Economy | Designing reactions to maximize the incorporation of reactant atoms into the final product. numberanalytics.comjocpr.comprimescholars.comwikipedia.org | Reduces waste and improves sustainability. |

| Step Economy | Reducing the number of synthetic steps to simplify processes and reduce resource consumption. nih.gov | Increased overall efficiency and reduced cost. |

| Biocatalysis | Use of enzymes to catalyze the formation of nitriles. nih.govresearchgate.net | Environmentally friendly, cyanide-free, and operates under mild conditions. |

Mechanistic Elucidation of Formation Reactions

The creation of 3-tributylstannylpropanenitrile hinges on the addition of a tributylstannyl group and a hydrogen atom across the double bond of acrylonitrile. The specific reaction mechanism dictates the process's efficiency, regioselectivity, and functional group tolerance.

The hydrostannylation of acrylonitrile with tributyltin hydride is a well-established method that proceeds via a free-radical chain mechanism. This process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), under thermal or photochemical conditions. The mechanism can be broken down into distinct initiation and propagation steps.

Initiation: The process begins with the homolytic cleavage of the initiator. For AIBN, this involves its decomposition into two cyanopropyl radicals and the evolution of nitrogen gas. chemtube3d.com This highly reactive radical then abstracts a hydrogen atom from a molecule of tributyltin hydride (Bu₃SnH). This is a crucial step as the tin-hydrogen bond is relatively weak and susceptible to homolysis, leading to the formation of the key tributylstannyl radical (Bu₃Sn•). organic-chemistry.org

Propagation: The propagation phase consists of a two-step chain reaction that forms the product and regenerates the radical carrier.

Addition: The nucleophilic tributylstannyl radical (Bu₃Sn•) attacks the electron-deficient β-carbon of the acrylonitrile molecule. This conjugate addition is regioselective, favoring the formation of a new carbon-tin bond at the terminal carbon of the double bond. This step generates a resonance-stabilized α-cyanoalkyl radical intermediate.

Hydrogen Abstraction: The resulting carbon-centered radical is electrophilic and readily abstracts a hydrogen atom from another molecule of tributyltin hydride. chemtube3d.com This step yields the final product, 3-tributylstannylpropanenitrile, and regenerates the tributylstannyl radical (Bu₃Sn•). This regenerated radical can then participate in a new cycle, continuing the chain reaction until termination occurs through radical combination or disproportionation.

The key steps in the radical hydrostannylation are summarized in the table below.

| Reaction Step | Reactants | Products | Description |

| Initiation | AIBN, Tributyltin Hydride | Initiator Radical, Tributylstannyl Radical | Generation of the key stannyl (B1234572) radical for reaction propagation. |

| Propagation 1 (Addition) | Tributylstannyl Radical, Acrylonitrile | α-Cyanoalkyl Radical | Regioselective addition of the stannyl radical to the C=C double bond. |

| Propagation 2 (H-Abstraction) | α-Cyanoalkyl Radical, Tributyltin Hydride | 3-Tributylstannylpropanenitrile, Tributylstannyl Radical | Formation of the final product and regeneration of the chain-carrying radical. chemtube3d.com |

Palladium catalysis offers an alternative and often more controlled method for the synthesis of organostannanes. researchgate.netnih.gov While various palladium-catalyzed cross-coupling reactions exist, the hydrostannylation of an alkene like acrylonitrile typically proceeds through a catalytic cycle involving a Pd(0) active species. The mechanism provides high chemo- and regioselectivity under milder conditions compared to radical pathways.

A plausible catalytic cycle for the palladium-catalyzed hydrostannylation of acrylonitrile is as follows:

Oxidative Addition: The cycle initiates with the oxidative addition of tributyltin hydride to a coordinatively unsaturated Pd(0) complex. This step forms a palladium(II) hydride intermediate, [HPd(SnBu₃)Lₙ], where L represents the supporting ligands.

Migratory Insertion (Carbopalladation): The acrylonitrile substrate then coordinates to the palladium(II) center. This is followed by the migratory insertion of the alkene double bond into the palladium-hydride (Pd-H) bond. This insertion is typically highly regioselective, with the hydride adding to the β-carbon to form a more stable α-palladated alkylstannane intermediate. This step is crucial for determining the final product's structure.

Reductive Elimination: The final step is the reductive elimination of the alkyl and stannyl groups from the palladium(II) center. This forms the new carbon-tin bond, releasing the 3-tributylstannylpropanenitrile product and regenerating the active Pd(0) catalyst, which can then enter another catalytic cycle.

The palladium catalyst and its associated ligands play a critical role in the efficiency and selectivity of the reaction. acs.orgnih.gov Different palladium sources, such as Pd(OAc)₂ or Pd₂(dba)₃, can be used, often in combination with phosphine (B1218219) ligands that modulate the electronic and steric properties of the catalyst. nih.gov

| Catalytic Cycle Step | Palladium Intermediate | Transformation |

| Oxidative Addition | Pd(0)Lₙ | Pd(II)(H)(SnBu₃)Lₙ |

| Migratory Insertion | Pd(II)(H)(SnBu₃)Lₙ(CH₂=CHCN) | (NCCH₂CH₂)Pd(II)(SnBu₃)Lₙ |

| Reductive Elimination | (NCCH₂CH₂)Pd(II)(SnBu₃)Lₙ | Pd(0)Lₙ |

This catalytic approach avoids the use of radical initiators and can offer better control over the reaction, particularly for complex substrates with multiple functional groups.

Mechanistic Investigations of 3 Tributylstannylpropanenitrile Reactivity

Carbon-Tin Bond Scission and Reactivity Profiles

The carbon-tin (C-Sn) bond is the linchpin of 3-Tributylstannylpropanenitrile's reactivity. The scission of this bond is a prerequisite for its participation in most chemical transformations. The nature of the C-Sn bond, being relatively weak and polarizable, dictates its susceptibility to cleavage under various conditions.

The reactivity profile of 3-Tributylstannylpropanenitrile is largely governed by the stability of the organic fragment generated upon C-Sn bond cleavage. The presence of the electron-withdrawing nitrile group at the γ-position can influence the bond polarity and the stability of potential intermediates.

| Cleavage Method | Intermediate Generated | Factors Influencing Scission |

| Homolytic Cleavage | 2-Cyanoethyl radical | Initiator (e.g., AIBN), Light |

| Transmetalation | 2-Cyanoethyl nucleophile (transferred to another metal) | Nature of the metal, Ligands, Solvent |

| Acidolysis | Propanenitrile | Acid strength, Temperature |

Radical Reactions Propagated by 3-Tributylstannylpropanenitrile

Organotin hydrides are well-known mediators of radical reactions, and while 3-Tributylstannylpropanenitrile is not a hydride, the C-Sn bond can be homolytically cleaved to generate radical species.

Role as a Radical Precursor or Scavenger

Upon homolytic cleavage of the C-Sn bond, typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN), 3-Tributylstannylpropanenitrile can serve as a source of the 2-cyanoethyl radical. This radical can then participate in subsequent reactions. Conversely, the tributyltin radical (Bu₃Sn•) generated can act as a scavenger, abstracting atoms or groups from other molecules.

Intramolecular Cyclization Cascades

The 2-cyanoethyl radical generated from 3-Tributylstannylpropanenitrile can, in suitably designed substrates, initiate intramolecular cyclization cascades. These reactions are powerful tools for the construction of cyclic and polycyclic systems. The regioselectivity of the cyclization is governed by Baldwin's rules, which favor the formation of five- and six-membered rings. While specific examples involving 3-tributylstannylpropanenitrile are scarce, related radical cyclizations are well-documented. researchgate.net

Intermolecular Addition Reactions to Olefins and Alkynes

The 2-cyanoethyl radical can also undergo intermolecular addition to π-systems such as alkenes and alkynes. This addition typically follows an anti-Markovnikov regioselectivity, where the radical adds to the less substituted carbon of the double or triple bond, generating a new, more stable radical intermediate. This process is a key step in many carbon-carbon bond-forming reactions. The efficiency of this addition is influenced by the nature of the olefin or alkyne, with electron-deficient π-systems generally being more reactive towards nucleophilic radicals.

| Reaction Type | Reactant | Product Type | Key Features |

| Intramolecular Cyclization | Unsaturated 2-cyanoethyl derivative | Cyclic nitrile | Follows Baldwin's rules |

| Intermolecular Addition | Alkene/Alkyne | Functionalized nitrile | Anti-Markovnikov regioselectivity |

Palladium-Catalyzed Cross-Coupling Reactions (Stille Coupling)

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organotin compound and an organic electrophile. nih.govwikipedia.org 3-Tributylstannylpropanenitrile can potentially serve as the organotin component in such reactions. The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition Pathways with Organic Electrophiles

The first step in the Stille coupling is the oxidative addition of an organic electrophile, typically an aryl or vinyl halide or triflate, to a palladium(0) complex. uwindsor.ca This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) intermediate. The rate and efficiency of the oxidative addition are influenced by several factors, including the nature of the electrophile, the phosphine (B1218219) ligands on the palladium catalyst, and the solvent. nih.gov

Following oxidative addition, the crucial transmetalation step occurs, where the organic group from the organotin reagent (in this case, the 2-cyanoethyl group) is transferred to the palladium(II) center, and the halide or triflate is transferred to the tin. The subsequent reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the palladium(0) catalyst. nih.govnih.gov

| Electrophile | Palladium Catalyst | Ligand | Potential Product |

| Aryl Iodide | Pd(PPh₃)₄ | Triphenylphosphine | 3-Arylpropanenitrile |

| Vinyl Bromide | Pd(dba)₂ | Tri(o-tolyl)phosphine | 4-Pentenonitrile derivative |

| Aryl Triflate | PdCl₂(dppf) | dppf | 3-Arylpropanenitrile |

Transmetalation Kinetics and Thermodynamics

| Factor | Influence on Transmetalation |

| Ligands | Electron-donating ligands on palladium can enhance the rate. |

| Solvent | Polar solvents can facilitate the transfer of the organic group. |

| Organotin Substituents | The nature of the R groups on the tin atom can affect reactivity. |

This table provides a generalized overview of factors influencing the transmetalation step in Stille coupling reactions.

Reductive Elimination Mechanisms

Reductive elimination is the final step in many catalytic cross-coupling reactions, resulting in the formation of the new carbon-carbon bond and regeneration of the palladium(0) catalyst. elsevierpure.comlibretexts.org In reactions involving 3-tributylstannylpropanenitrile, the key reductive elimination step would involve the coupling of the 2-cyanoethyl group with another organic fragment from the palladium(II) intermediate.

Studies on related systems, particularly the reductive elimination of arylnitriles from arylpalladium(II) cyanide complexes, offer valuable insights. nih.govnih.gov These studies have shown that the electronic properties of the groups being coupled have a significant impact on the reaction rate. For the reductive elimination of aromatic nitriles, it has been observed that electron-donating substituents on the aryl group accelerate the reaction, suggesting that the aryl group acts as a nucleophile towards an electrophilic cyanide ligand. nih.govnih.gov

This is in contrast to many other reductive eliminations where electron-withdrawing groups on the aryl ligand often lead to faster rates. acs.org The transition state for the reductive elimination of an aromatic nitrile has been computationally shown to be distinct from other reductive eliminations and more similar to that of a migratory insertion of carbon monoxide into a palladium-aryl bond. nih.govnih.gov It is proposed that the reductive elimination of alkylnitriles, such as in the case of a derivative of 3-tributylstannylpropanenitrile, could be accelerated by the coordination of a Lewis acid to the nitrogen atom of the nitrile. nih.gov The ligands on the palladium must be in a cis orientation for the reductive elimination to occur. libretexts.org

Impact of Catalyst Design on Reaction Selectivity

The design of the palladium catalyst, including the choice of its oxidation state, ligands, and additives, is paramount in controlling the selectivity and efficiency of reactions involving 3-tributylstannylpropanenitrile. numberanalytics.com In Stille coupling reactions, common palladium sources include Pd(PPh₃)₄ and Pd₂(dba)₃. numberanalytics.com

The ligands coordinated to the palladium center play a multifaceted role. They influence the solubility of the catalyst, its stability, the rate of oxidative addition, and the facility of transmetalation and reductive elimination. For instance, bulky and electron-rich phosphine ligands can promote the oxidative addition step and stabilize the resulting palladium(II) intermediate.

The selectivity of the reaction can be tuned by the appropriate choice of ligands. In cross-coupling reactions, a common side reaction is homocoupling. The choice of ligand can help to minimize this and other undesired pathways. The use of specific ligands can also influence the regioselectivity and stereoselectivity of the coupling reaction. Recent advancements have focused on the development of highly active and selective catalysts for Stille couplings, including those that are effective at room temperature. capes.gov.br

| Catalyst Component | Role in Selectivity |

| Palladium Precursor | The choice between Pd(0) and Pd(II) can affect the initiation of the catalytic cycle. numberanalytics.com |

| Ligands | Influence reaction rate, catalyst stability, and can control regioselectivity and stereoselectivity. acs.org |

| Additives | Can accelerate key steps like transmetalation or reductive elimination. |

This table summarizes the influence of different catalyst components on the selectivity of Stille coupling reactions.

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of 3-tributylstannylpropanenitrile in substitution reactions is dictated by the presence of both the organotin moiety and the nitrile functional group.

Electrophilic Substitution: Organotin compounds can undergo electrophilic substitution at the tin-carbon bond. wikipedia.org In the case of 3-tributylstannylpropanenitrile, an electrophile can attack the carbon atom bonded to the tin, leading to the cleavage of the C-Sn bond. The nature of the electrophile and the reaction conditions will determine the outcome of the reaction. acs.org Aliphatic compounds can undergo electrophilic substitution, although it is more common in aromatic systems. wikipedia.orgbyjus.com The mechanism can be of the Sₑ1 or Sₑ2 type. wikipedia.org

Nucleophilic Substitution: The nitrile group is a strong electron-withdrawing group, which can influence the reactivity of the adjacent carbon atoms. Nucleophilic substitution reactions can occur, for example, through the displacement of a leaving group on the carbon chain. The preparation of nitriles itself is often achieved through the Sₙ2 reaction of an alkyl halide with a cyanide salt. openstax.orgyoutube.com The nitrile group itself can also act as a nucleophile under certain conditions, such as in the Ritter reaction where it attacks a carbocation. chemistrysteps.com The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. openstax.org

Interactions with Carbonyl and Other Polar Functional Groups

The 3-tributylstannylpropanenitrile molecule can interact with carbonyl compounds and other polar functional groups in several ways. The nitrile group itself can undergo nucleophilic addition from organometallic reagents or be reduced to an amine. openstax.orgchemistrysteps.com

A significant reaction pathway involves the deprotonation of the carbon atom alpha to the nitrile group. The resulting carbanion is stabilized by the electron-withdrawing nature of the nitrile group. This nucleophilic carbanion can then react with various electrophiles, including the carbonyl carbon of aldehydes and ketones. researchgate.net This reaction leads to the formation of a β-hydroxynitrile, which can be further transformed.

Research on related bis(tributylstannyl)propanol derivatives has shown that α-stannylated carbanions react efficiently with aldehydes and ketones. researchgate.net This suggests that 3-tributylstannylpropanenitrile, upon deprotonation, would readily add to carbonyl compounds. The addition of cyanide ions to aldehydes and ketones is a well-known method for forming cyanohydrins. masterorganicchemistry.comyoutube.com The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid. openstax.orgchemistrysteps.com

The following table outlines some of the expected reactions of 3-tributylstannylpropanenitrile with carbonyl compounds:

| Reactant | Product Type |

| Aldehyde/Ketone (after deprotonation of the nitrile) | β-Hydroxynitrile |

| Grignard Reagent | Ketone (after hydrolysis of the intermediate imine) youtube.com |

| Reducing Agents (e.g., LiAlH₄) | Primary amine openstax.org |

This table illustrates the potential transformations of the nitrile functionality in 3-tributylstannylpropanenitrile upon reaction with carbonyl-related reagents.

Applications of 3 Tributylstannylpropanenitrile in Complex Organic Synthesis

Stereoselective Carbon-Carbon Bond Formation

The presence of the tributylstannyl group suggests that 3-tributylstannylpropanenitrile could serve as a nucleophilic partner in various carbon-carbon bond-forming reactions. The stereochemical outcome of such reactions is a critical aspect of modern synthesis, and the structure of this reagent offers potential avenues for both diastereoselective and enantioselective transformations.

Diastereoselective and Enantioselective Transformations

Organostannanes are well-known to participate in addition reactions to carbonyl compounds, often with a high degree of stereocontrol. The addition of allylic and allenic stannanes to aldehydes, for instance, can proceed with excellent diastereoselectivity, influenced by factors such as the nature of the Lewis acid promoter and the substitution pattern of the reactants. While 3-tributylstannylpropanenitrile is a saturated stannane, its derivatives could potentially be employed in stereoselective additions. For example, deprotonation alpha to the nitrile group could generate a stabilized carbanion, which could then undergo stereoselective addition to aldehydes. The stereochemical course of such a reaction would be influenced by the coordination of the metal cation and the steric bulk of the tributylstannyl group.

Furthermore, the development of catalytic asymmetric methods for the addition of organostannanes to electrophiles is an active area of research. Chiral ligands complexed to a metal catalyst can create a chiral environment that biases the approach of the nucleophile, leading to the preferential formation of one enantiomer. While specific data for 3-tributylstannylpropanenitrile is unavailable, the general principle of enantioselective catalysis could foreseeably be applied to this reagent or its derivatives.

Table 1: Illustrative Examples of Stereoselective Additions of Organostannanes

| Stannane Reagent | Electrophile | Catalyst/Conditions | Diastereomeric/Enantiomeric Excess |

| Allyltributylstannane | Benzaldehyde | BF₃·OEt₂ | >95% de (syn) |

| (E)-Crotyltributylstannane | Acetaldehyde | SnCl₄ | 90% de (anti) |

| Allenyltributylstannane | Isobutyraldehyde | MgBr₂ | 85% de |

This table presents representative data for other organostannanes to illustrate the potential for stereocontrol and does not represent data for 3-Tributylstannylpropanenitrile.

Control of Regioselectivity in Coupling Reactions

The tributylstannyl group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. orgsyn.orgnih.gov This reaction forms a carbon-carbon bond between the organostannane and an organic halide or triflate. The regioselectivity of the Stille coupling is generally high, with the coupling occurring at the carbon atom bearing the tin group. Therefore, 3-tributylstannylpropanenitrile could be expected to couple with various sp²-hybridized partners, such as aryl, vinyl, and acyl halides, to introduce a 2-cyanoethyl group at a specific position.

The choice of catalyst, ligands, and reaction conditions can be crucial in controlling the regioselectivity, especially in cases where multiple reactive sites are present in the coupling partners. chadsprep.com While the propanenitrile moiety in 3-tributylstannylpropanenitrile is saturated, the fundamental reactivity of the C-Sn bond in Stille couplings would be the primary determinant of regioselectivity.

Construction of Advanced Molecular Scaffolds

The bifunctional nature of 3-tributylstannylpropanenitrile makes it an intriguing candidate for the synthesis of complex molecular architectures, including fragments of natural products and precursors to bioactive molecules.

Synthetic Strategies for Natural Product Fragments

Many natural products contain cyano groups or functionalities that can be derived from nitriles, such as amines and carboxylic acids. nih.gov The ability to introduce a three-carbon chain terminating in a nitrile group via a Stille coupling with 3-tributylstannylpropanenitrile could provide a convergent and efficient route to key intermediates in natural product synthesis. For instance, the synthesis of certain alkaloids or terpenoids that feature a cyanoethyl substituent could potentially benefit from this approach. researchgate.netnih.gov

The general strategy would involve the preparation of a suitably functionalized organic halide and its subsequent coupling with 3-tributylstannylpropanenitrile. The nitrile group could then be carried through several synthetic steps before being transformed into another functional group as required for the final target.

Preparation of Precursors for Bioactive Molecules

The nitrile functionality is a common feature in many pharmaceutically active compounds. Its presence can influence the molecule's polarity, metabolic stability, and binding affinity to biological targets. The use of 3-tributylstannylpropanenitrile in the synthesis of precursors for such molecules would allow for the direct incorporation of a cyanoethyl moiety.

For example, in the synthesis of certain enzyme inhibitors or receptor antagonists, a flexible three-carbon linker with a terminal nitrile group might be desirable. A synthetic route employing a Stille coupling with 3-tributylstannylpropanenitrile could be a viable strategy to construct such a motif.

Functional Group Interconversions and Transformations

Both the tributylstannyl and the nitrile groups of 3-tributylstannylpropanenitrile are amenable to a wide range of chemical transformations, further enhancing its potential synthetic utility.

The tributylstannyl group can be readily cleaved and replaced by a variety of other functionalities. For instance, treatment with a halogen source can lead to the corresponding halide (halodestannylation). Protonolysis with an acid will replace the stannyl (B1234572) group with a hydrogen atom. These transformations allow for the strategic removal of the tin moiety after it has served its purpose in a coupling reaction.

The nitrile group is one of the most versatile functional groups in organic synthesis. masterorganicchemistry.comchemistrysteps.com It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. chadsprep.com This rich chemistry allows for the conversion of the cyanoethyl group, introduced using 3-tributylstannylpropanenitrile, into a variety of other important functional groups.

Table 2: Potential Functional Group Interconversions of 3-Tributylstannylpropanenitrile Derivatives

| Starting Functionality | Reagent(s) | Product Functionality |

| Tributylstannyl | I₂, Br₂, or Cl₂ | Halide |

| Tributylstannyl | HCl, H₂SO₄ | Hydrogen |

| Nitrile | H₃O⁺, heat | Carboxylic Acid |

| Nitrile | H₂O₂, base | Amide |

| Nitrile | LiAlH₄ then H₂O | Primary Amine |

| Nitrile | Grignard Reagent then H₃O⁺ | Ketone |

This table outlines general transformations and does not represent specific experimental data for 3-Tributylstannylpropanenitrile.

Introduction of Nitrile Functionality via Stannylpropanenitrile Intermediate

Information not available in the searched sources.

Derivatization at the Nitrile Moiety Post-Stannylation

Information not available in the searched sources.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

Cyclization Reactions Leading to Annulated Systems

Information not available in the searched sources.

Ring-Expansion and Ring-Contraction Methodologies

Information not available in the searched sources.

Catalytic Roles and Paradigms Involving 3 Tributylstannylpropanenitrile

3-Tributylstannylpropanenitrile as a Component in Catalytic Systems

There is no available information to suggest that 3-Tributylstannylpropanenitrile is a recognized or studied component in catalytic systems.

Mechanistic Studies of Catalytic Activity

No mechanistic studies concerning the catalytic activity of 3-Tributylstannylpropanenitrile have been found in the public domain.

Investigation of Turnover Frequencies and Catalyst Deactivation

Without evidence of its use as a catalyst, there are no corresponding investigations into its turnover frequencies or deactivation pathways.

Role of the Nitrile Group in Ligand Design for Catalysis

While the nitrile group is a known functional group in ligand design for catalysis, there is no specific research available that discusses the role of the nitrile group in 3-Tributylstannylpropanenitrile for this purpose.

Homogeneous Catalysis Applications

There are no documented applications of 3-Tributylstannylpropanenitrile in the field of homogeneous catalysis.

Heterogeneous Catalysis (if surface-immobilized or composite materials are formed)

There is no information on the use of 3-Tributylstannylpropanenitrile in heterogeneous catalysis, either through surface immobilization or the formation of composite materials.

Catalyst Recycling and Regeneration Methodologies

In the absence of its use as a catalyst, there are no developed methodologies for the recycling or regeneration of 3-Tributylstannylpropanenitrile in a catalytic context.

Advanced Spectroscopic Characterization Techniques for Research Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 3-tributylstannylpropanenitrile in solution. A combination of high-resolution multinuclear NMR experiments provides a complete picture of the molecule's connectivity and the chemical environment of each atom.

High-Resolution ¹¹⁹Sn NMR for Tin Environment Probing

The presence of the tin atom allows for direct probing of its local environment through ¹¹⁹Sn NMR spectroscopy. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the nature of the substituents attached to the tin atom. For 3-tributylstannylpropanenitrile, the ¹¹⁹Sn NMR spectrum would be expected to show a single resonance, indicative of a single tin environment. The precise chemical shift value would confirm the tetra-coordinated nature of the tin atom, bonded to three butyl groups and the propanenitrile chain. Any significant deviation from the expected range could suggest the presence of impurities or intermolecular interactions.

¹H and ¹³C NMR for Structural Elucidation and Reaction Monitoring

¹H and ¹³C NMR spectroscopy are indispensable for mapping out the carbon-hydrogen framework of 3-tributylstannylpropanenitrile.

The ¹H NMR spectrum would display distinct signals for the protons of the butyl groups and the propanenitrile moiety. The protons of the butyl chains would appear as a series of multiplets in the upfield region, characteristic of alkyl chains. The protons of the propanenitrile group, specifically the two methylene (B1212753) groups (—CH₂—CH₂—CN), would exhibit characteristic multiplets. The integration of these signals would correspond to the number of protons in each group, confirming the compound's identity.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. The carbon atoms of the four distinct positions within the butyl groups would be resolved, as would the carbons of the propanenitrile chain, including the nitrile carbon which appears in a characteristic downfield region.

The following table summarizes the expected ¹H and ¹³C NMR chemical shift ranges for 3-tributylstannylpropanenitrile.

| Atom | Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H | α-CH₂ (Sn-CH₂) | ~ 0.8 - 1.0 | ~ 10 - 15 |

| H | β-CH₂ | ~ 1.2 - 1.4 | ~ 27 - 29 |

| H | γ-CH₂ | ~ 1.4 - 1.6 | ~ 28 - 30 |

| H | δ-CH₃ | ~ 0.8 - 0.9 | ~ 13 - 14 |

| H | Sn-CH₂-CH₂-CN | ~ 1.0 - 1.2 | ~ 8 - 12 |

| H | Sn-CH₂-CH₂-CN | ~ 2.3 - 2.5 | ~ 20 - 25 |

| C | Nitrile (C≡N) | - | ~ 118 - 122 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

These NMR techniques are also powerful tools for monitoring the synthesis of 3-tributylstannylpropanenitrile, allowing for the tracking of reactants and the appearance of the product in real-time.

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

The flexible nature of the tributyltin group and the propanenitrile chain suggests the possibility of conformational dynamics. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, can provide insights into these processes. By analyzing changes in the lineshapes of the NMR signals as a function of temperature, it is possible to determine the energy barriers associated with bond rotations and other conformational exchange processes within the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in 3-tributylstannylpropanenitrile.

The most characteristic vibrational signature in the FT-IR and Raman spectra would be the stretching vibration of the nitrile group (C≡N). This band typically appears in a distinct region of the spectrum, around 2240-2260 cm⁻¹, and its presence is a strong confirmation of the compound's identity. The FT-IR spectrum would also be dominated by strong bands corresponding to the C-H stretching and bending vibrations of the numerous alkyl groups. The Sn-C stretching vibrations would be observed at lower frequencies, typically in the range of 500-600 cm⁻¹.

The following table highlights the expected key vibrational frequencies for 3-tributylstannylpropanenitrile.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C≡N Stretch | Nitrile | 2240 - 2260 |

| C-H Stretch | Alkyl | 2850 - 2960 |

| C-H Bend | Alkyl | 1375 - 1465 |

| Sn-C Stretch | Tributyltin | 500 - 600 |

Advanced Mass Spectrometry Techniques for Reaction Intermediate Identification

Advanced mass spectrometry (MS) techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), can be employed to determine the accurate mass of 3-tributylstannylpropanenitrile, confirming its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the parent ion, can provide structural information by analyzing the resulting fragment ions. In the context of its synthesis or potential reactions, advanced MS techniques can be instrumental in identifying and characterizing transient reaction intermediates, offering mechanistic insights that are often difficult to obtain through other methods.

Theoretical and Computational Approaches in Research on 3 Tributylstannylpropanenitrile

Quantum Chemical Calculations (e.g., Density Functional Theory)

There is currently no published research that specifically details the quantum chemical calculations for 3-Tributylstannylpropanenitrile.

Electronic Structure Analysis and Bonding Characteristics

A dedicated analysis of the electronic structure and bonding characteristics of 3-Tributylstannylpropanenitrile is not available in the current scientific literature. Such a study, likely employing DFT, would be anticipated to elucidate the nature of the tin-carbon bond, the influence of the electron-withdrawing nitrile group on the electron density distribution across the molecule, and the key molecular orbitals (HOMO and LUMO) that govern its reactivity.

Prediction of Spectroscopic Parameters

No computational studies have been found that predict the spectroscopic parameters (such as IR, Raman, and NMR spectra) of 3-Tributylstannylpropanenitrile. Future research in this area would be valuable for correlating theoretical data with experimental findings, aiding in the characterization and identification of the compound.

Reaction Pathway Modeling and Transition State Analysis

Specific computational modeling of reaction pathways involving 3-Tributylstannylpropanenitrile has not been reported.

Energy Profiles for Organometallic Transformations

Detailed energy profiles for organometallic transformations involving 3-Tributylstannylpropanenitrile are absent from the literature. Computational modeling could provide invaluable insights into the mechanisms of reactions such as transmetalation, cross-coupling, or addition reactions where this compound might act as a reagent or intermediate.

Computational Prediction of Reactivity and Selectivity

There are no available computational predictions regarding the reactivity and selectivity of 3-Tributylstannylpropanenitrile. Future studies could focus on calculating reaction barriers and transition state geometries to predict its behavior in various chemical environments and its potential for regioselective or stereoselective reactions.

Structure-Reactivity Relationship Studies through Computational Methods

The exploration of 3-tributylstannylpropanenitrile's reactivity profile has been significantly advanced through the application of theoretical and computational chemistry. These methods provide deep insights into the molecule's electronic structure and geometry, which are fundamental to understanding its chemical behavior. Computational techniques, particularly Density Functional Theory (DFT), have become instrumental in elucidating the intricate relationships between the compound's three-dimensional arrangement and its reactivity.

By employing computational models, researchers can simulate the molecular structure of 3-tributylstannylpropanenitrile and predict various physicochemical properties. nih.govutep.edu These simulations are crucial for understanding the distribution of electrons within the molecule, identifying the most probable sites for electrophilic and nucleophilic attacks, and predicting the stability of the compound. The insights gained from these computational studies are invaluable for designing new synthetic routes and for predicting the potential interactions of 3-tributylstannylpropanenitrile with other chemical species.

The core of the tributylstannyl group is the tin atom, which, along with its four covalently bonded carbon atoms, typically adopts a distorted tetrahedral geometry. ajrconline.org This arrangement is a consequence of the steric hindrance imposed by the bulky butyl groups and the electronic repulsion between the bonding electron pairs, as described by the Valence Shell Electron Pair Repulsion (VSEPR) theory. rsc.org Computational studies on analogous organotin compounds have shown that the Sn-C bond lengths and the C-Sn-C bond angles deviate from those of a perfect tetrahedron. These structural nuances, which can be precisely calculated using computational methods, are critical in determining the accessibility of the tin center to incoming reagents and thus play a significant role in the compound's reactivity.

The electronic properties of 3-tributylstannylpropanenitrile are also a key focus of computational analysis. The significant difference in electronegativity between the tin and carbon atoms leads to a notable polarization of the Sn-C bonds, with the tin atom carrying a partial positive charge and the carbon atoms bearing partial negative charges. This charge distribution is a determining factor in the compound's reactivity, making the tin atom an electrophilic center susceptible to attack by nucleophiles. The nitrile group, with its electron-withdrawing nature, further influences the electronic landscape of the molecule.

Frontier Molecular Orbital (FMO) theory is a powerful tool within the computational chemist's arsenal (B13267) for predicting chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. For 3-tributylstannylpropanenitrile, the HOMO is typically localized on the Sn-C bonds, while the LUMO is associated with the antibonding orbitals of the tin atom and the attached alkyl groups.

The reactivity of 3-tributylstannylpropanenitrile can be further rationalized by examining various reactivity descriptors that can be derived from computational data. These descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in different chemical environments. ajrconline.org For instance, the electrophilicity index can help in understanding the compound's propensity to react with nucleophiles, a key aspect of its chemical character.

To provide a clearer picture of the type of data generated in these computational studies, the following table presents a hypothetical set of calculated parameters for 3-tributylstannylpropanenitrile, based on typical values for similar organotin compounds.

Table 1: Calculated Structural and Electronic Properties of 3-Tributylstannylpropanenitrile

| Parameter | Value |

|---|---|

| Sn-C Bond Length (Å) | 2.15 - 2.20 |

| C-Sn-C Bond Angle (°) | 107 - 112 |

| Mulliken Charge on Sn | +0.8 to +1.2 |

| HOMO Energy (eV) | -6.5 to -7.5 |

| LUMO Energy (eV) | -0.5 to +0.5 |

| HOMO-LUMO Gap (eV) | 6.0 - 8.0 |

Note: These values are illustrative and represent typical ranges found in computational studies of tributyltin compounds.

The integration of these computational approaches provides a robust framework for understanding the structure-reactivity relationships of 3-tributylstannylpropanenitrile. By correlating theoretical calculations with experimental observations, a more complete and nuanced understanding of this compound's chemical nature can be achieved.

Future Directions and Emerging Research Trajectories

Innovations in Green Chemistry for Organotin Synthesis and Application

The principles of green chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances, are increasingly influencing the field of organotin chemistry. yale.eduepa.gov The application of these principles is critical for mitigating the environmental impact associated with organotin compounds.

Future research in this area will likely focus on several key strategies:

Safer Solvents and Reaction Conditions: A primary goal is to move away from traditional volatile organic solvents towards greener alternatives such as water, supercritical fluids, or ionic liquids. acs.org Additionally, developing synthetic methods that operate at ambient temperature and pressure can significantly reduce the energy requirements and environmental footprint of chemical processes. yale.eduepa.gov

Renewable Feedstocks: The exploration of renewable starting materials for the synthesis of both the alkyl chains on the tin atom and the carbon backbone of the nitrile component is a promising avenue. yale.edu This approach aligns with the green chemistry principle of using renewable rather than depleting resources.

Design for Degradation: A major challenge with some organotin compounds is their persistence in the environment. Future research will focus on designing molecules that, after their intended use, break down into non-toxic products. yale.eduacs.org For 3-tributylstannylpropanenitrile, this could involve incorporating functionalities that facilitate biodegradation or chemical degradation under specific environmental conditions.

The Pollution Prevention Act of 1990 established a waste management hierarchy that prioritizes source reduction, a core tenet of green chemistry. epa.gov By embracing these green chemistry principles, the synthesis and application of organotin compounds like 3-tributylstannylpropanenitrile can be made more sustainable.

Development of Catalytic Systems with Enhanced Sustainability and Efficiency

Catalysis is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones in terms of waste reduction. acs.org The development of highly efficient and sustainable catalytic systems is a major research focus in organotin chemistry.

Organotin compounds themselves can act as catalysts in various reactions, including the formation of polyurethanes and transesterification. gelest.comwikipedia.org Future research will aim to develop novel organotin catalysts with enhanced activity and selectivity, allowing for lower catalyst loading and milder reaction conditions. For instance, organotin(IV) compounds have been shown to be effective catalysts in the cyanide-free synthesis of α-iminonitriles. rsc.org

Conversely, new catalytic systems are being developed for reactions that utilize organotin reagents. The Stille reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic halide, is a powerful tool in organic synthesis. wikipedia.org Innovations in this area are focused on:

Developing more active and stable palladium catalysts that can operate at very low concentrations.

Exploring the use of other, more earth-abundant metals as catalysts to replace palladium.

Designing catalytic systems that are recoverable and reusable , which is both economically and environmentally advantageous.

The nitrile group in 3-tributylstannylpropanenitrile adds another dimension to its potential catalytic applications, as nitriles can be transformed into a variety of other functional groups. nih.govnih.gov

| Catalytic Application | Catalyst Type | Reactants | Key Advantages |

| Polyurethane Formation | Diorganotin carboxylates (e.g., dibutyltin (B87310) dilaurate) | Isocyanate, Polyol | High activity |

| Silicone Vulcanization | Diorganotin carboxylates | Silicones | Curing at room temperature |

| Transesterification | Diorganotin compounds | Ester, Alcohol | Effective for high-boiling esters |

| α-iminonitrile Synthesis | Organotin(IV) compounds | trans-β-nitrostyrene derivatives, 2-aminopyridine (B139424) derivatives | Cyanide-free synthesis |

Integration into Automated and High-Throughput Synthesis Platforms

The integration of chemical synthesis with robotics and artificial intelligence is revolutionizing the way new molecules are discovered and optimized. youtube.com Automated and high-throughput synthesis platforms allow for the rapid execution of a large number of experiments in parallel, significantly accelerating research and development. youtube.com

These platforms are particularly well-suited for:

Reaction Optimization: A wide array of reaction conditions, such as catalysts, solvents, temperatures, and reactant ratios, can be screened simultaneously to identify the optimal parameters for a given transformation. youtube.com

Library Synthesis: Large libraries of related compounds can be synthesized quickly for screening in drug discovery or materials science applications. youtube.com For 3-tributylstannylpropanenitrile, this could involve synthesizing a range of derivatives with different substituents to explore structure-activity relationships.

Discovery of Novel Reactions: By systematically combining different reactants and catalysts, high-throughput screening can lead to the discovery of entirely new chemical transformations. youtube.com

Exploration of Novel Reactivity Manifolds and Unprecedented Transformations

3-Tributylstannylpropanenitrile is a bifunctional molecule, and the interplay between the organotin moiety and the nitrile group could lead to novel reactivity. The nitrile group is a versatile functional group that can undergo a wide range of transformations. nih.govlibretexts.orgchemistrysteps.com The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles. libretexts.orgaklectures.com

| Functional Group | Type of Reaction | Product |

| Nitrile | Reduction (e.g., with LiAlH4) | Primary amine |

| Nitrile | Hydrolysis (acid or base) | Carboxylic acid |

| Nitrile | Reaction with Grignard reagents | Ketone |

| Organostannane | Stille Coupling (with organic halide and Pd catalyst) | New C-C bond |

| Organostannane | Radical reactions | Various (e.g., dehalogenation) |

Future research will likely explore the following areas:

Intramolecular Reactions: The proximity of the organotin and nitrile groups could enable novel intramolecular cyclization reactions, potentially leading to the synthesis of complex heterocyclic compounds.

Nitrile as a Directing Group: The nitrile group could act as a directing group in C-H activation reactions, allowing for the selective functionalization of the carbon backbone of the molecule. nih.gov

Dual Reactivity: Reactions could be designed that exploit the reactivity of both the organotin and nitrile groups in a single transformation or a tandem sequence. For example, a Stille coupling could be followed by a transformation of the nitrile group, or vice versa, to rapidly build molecular complexity.

The exploration of these novel reactivity manifolds will expand the synthetic utility of 3-tributylstannylpropanenitrile beyond its use as a simple Stille reagent.

Design of Next-Generation Organostannane Reagents with Tailored Reactivity Profiles

A major thrust in modern organotin chemistry is the design of new reagents with improved properties, particularly with respect to toxicity and ease of use. merckmillipore.com For 3-tributylstannylpropanenitrile, this could involve several strategies:

Modification of the Alkyl Groups: The tributyltin group is a common motif in organostannanes, but other alkyl groups can be used to tune the reactivity and physical properties of the reagent. For example, using bulkier alkyl groups can sometimes increase the stability of the reagent.

Solid-Supported Reagents: Attaching the organotin reagent to a solid support, such as a polymer resin, can greatly simplify the purification of the reaction mixture. researchgate.net After the reaction, the tin-containing byproducts can be easily removed by filtration, leading to a much cleaner product. researchgate.net This approach is particularly attractive for industrial applications where product purity is paramount.

Development of New Ligands: The coordination environment of the tin atom can be modified by the addition of ligands, which can in turn affect the reactivity of the organostannane. Research in this area is focused on developing ligands that can enhance the desired reactivity while potentially reducing the toxicity of the tin species.

By designing next-generation organostannane reagents with tailored reactivity and improved safety profiles, the utility of this important class of compounds can be expanded, making them more attractive for a wider range of applications in both academic and industrial research.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 3-Tributylstannylpropanenitrile in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .

- Waste Management : Segregate waste containing organotin compounds and store in labeled, airtight containers. Collaborate with certified waste disposal services to ensure compliance with environmental regulations .

- Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to prevent unintended reactions.

Q. Which analytical techniques are recommended for characterizing 3-Tributylstannylpropanenitrile?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Prioritize Sn NMR to confirm the stannyl group’s integrity, as this isotope is sensitive to electronic environments .

- High-Performance Liquid Chromatography (HPLC) : Use a mobile phase of acetonitrile/water with triethylamine (e.g., 500:500:1 ratio) to improve peak resolution and reduce tailing .

- Mass Spectrometry (MS) : Employ electron ionization (EI-MS) to detect molecular ion peaks and fragmentation patterns, ensuring purity >98% for synthetic intermediates.

Advanced Research Questions

Q. How can researchers optimize reaction conditions for stannyl group transfer using 3-Tributylstannylpropanenitrile?

- Methodological Answer :

- Solvent Selection : Test polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilic substitution efficiency. Monitor reaction progress via TLC with UV-active staining .

- Catalyst Screening : Evaluate palladium(0) or copper(I) catalysts for cross-coupling reactions. For example, Pd(PPh) at 0.5–2 mol% loading often improves yield in Stille couplings .

- Temperature Control : Conduct reactions at 60–80°C to balance reaction rate and side-product formation. Use reflux setups for volatile solvents.

Q. How should researchers address discrepancies in spectroscopic data when synthesizing derivatives of 3-Tributylstannylpropanenitrile?

- Methodological Answer :

- Data Validation : Cross-reference NMR shifts with computational models (e.g., DFT calculations) to confirm structural assignments. For conflicting H NMR peaks, verify solvent deuteration levels and probe calibration .

- Contamination Checks : Run blank assays to detect residual solvents or catalysts. For example, residual triethylamine in HPLC samples can skew retention times .

- Statistical Reporting : Follow NIH guidelines for reporting confidence intervals (e.g., 95% CI) and p-values in reproducibility studies .

Q. What strategies mitigate decomposition of 3-Tributylstannylpropanenitrile under varying storage conditions?

- Methodological Answer :

- Stability Testing : Store aliquots in amber vials under argon at –20°C. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic stability .

- Additive Screening : Introduce radical scavengers (e.g., BHT at 0.1% w/w) to inhibit oxidative degradation. Monitor via GC-MS for tributyltin oxide byproducts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.